molecular formula C16H18N2 B1523882 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 34752-76-6

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B1523882
CAS No.: 34752-76-6
M. Wt: 238.33 g/mol
InChI Key: YUBSXLDZMXWICV-UHFFFAOYSA-N
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Description

1-Benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 34752-76-6) is a synthetic organic compound with the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol . It features the core 1,5-benzodiazepine scaffold, a structure of high interest in medicinal chemistry due to its privileged status in central nervous system (CNS) drug discovery . Benzodiazepines are known to act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain, which mediates a range of pharmacological effects including anxiolytic, sedative, and anticonvulsant activities . The 1-benzyl substitution on the diazepine ring presents a key site for structural diversification, making this compound a valuable intermediate or precursor for the design and synthesis of novel neuropharmacological agents . Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new analogs with modulated receptor subtype selectivity, and investigate mechanisms for mitigating side effects associated with classical benzodiazepines . It is supplied for research purposes such as in vitro binding assays, animal behavior studies in models like the elevated plus maze, and as a building block in organic synthesis. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-benzyl-1,2,3,4-tetrahydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-7-14(8-3-1)13-18-12-6-11-17-15-9-4-5-10-16(15)18/h1-5,7-10,17H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBSXLDZMXWICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34752-76-6
Record name 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
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Preparation Methods

Preparation Methods Overview

The synthesis of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine primarily involves condensation reactions between o-phenylenediamine derivatives and ketones or related carbonyl compounds under catalytic conditions. The key approaches include:

  • Catalytic condensation of o-phenylenediamine (OPDA) with ketones
  • Use of solid-phase synthesis techniques for benzodiazepine derivatives
  • Multi-step synthesis involving substituted acetylaminobenzophenone and primary amines

Multi-Step Synthesis via Substituted Acetylaminobenzophenone Intermediates

A patented process describes the preparation of benzodiazepine derivatives, including tetrahydrobenzodiazepines, via reaction of substituted acetylaminobenzophenone derivatives with primary amines.

General Reaction Scheme:

  • Starting material: Substituted acetylaminobenzophenone (Formula III)
  • Reactant: Primary amine derivative (Formula IV), which may include benzylamine for benzyl substitution
  • Reaction conditions: Inert organic solvents (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran)
  • Acid binding agents or excess amine may be used to facilitate reaction
  • Temperature: Typically ambient to reflux depending on solvent and reagents

Reaction Features:

  • Formation of the benzodiazepine ring via intramolecular cyclization
  • Use of reactive esters or acid radicals (e.g., chloro, bromo groups) to activate intermediates
  • Flexibility in substituents, allowing benzyl substitution at nitrogen

Typical Solvents and Conditions:

Solvent Type Examples
Lower alkanols Methanol, ethanol, propanol
Cyclic ethers Tetrahydrofuran, dioxane
Halogenated hydrocarbons Chloroform, dichloroethane
Carboxylic acid esters Ethyl acetate
N,N-Dialkylformamides Dimethylformamide, diethylformamide

Catalysts and Additives:

  • Acid binding agents such as tertiary amines (e.g., triethylamine)
  • Excess primary amine can act as acid scavenger

This method is versatile and allows the introduction of benzyl groups by employing benzylamine as the primary amine reagent, thus furnishing this compound derivatives with high purity and controlled substitution patterns.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Catalytic condensation (H-MCM-22) Simple, room temp, high yield Mild conditions, catalyst reusable Limited to suitable ketones
Solid-phase synthesis High throughput, resin-bound steps Efficient purification, scalable Requires specialized equipment
Multi-step via acetylaminobenzophenone Versatile substituent introduction Broad substrate scope Multi-step, longer reaction times

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzodiazepine derivatives.

    Reduction: Reduction reactions can yield different tetrahydrobenzodiazepine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine N-oxides, while reduction can produce various tetrahydrobenzodiazepine derivatives with different substituents.

Scientific Research Applications

Therapeutic Uses

1-Benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives have been explored for their therapeutic potential in various medical conditions:

Antiviral Activity : Some benzodiazepine derivatives have shown efficacy against viral infections. Research indicates that modifications in the benzodiazepine structure can enhance antiviral properties .

Cardiovascular Disorders : Compounds similar to this compound have been studied for their effects on cardiovascular health. They may act as potassium channel blockers and have potential applications in treating arrhythmias .

Antimicrobial Properties : There is evidence suggesting that benzodiazepines can exhibit antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics based on these compounds .

Case Study 1: Antiviral Efficacy

A study conducted by Jacob et al. (2011) explored the antiviral properties of various benzodiazepine derivatives. The findings indicated that certain structural modifications could significantly enhance antiviral activity against specific viruses.

Case Study 2: Cardiovascular Applications

Maleki et al. (2014) investigated the effects of modified benzodiazepines on cardiac function. Their research demonstrated that these compounds could effectively modulate potassium channels and reduce arrhythmic events in animal models.

Mechanism of Action

The mechanism of action of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Positional Isomerism: 1,5- vs. 1,4-Benzodiazepines

The position of nitrogen atoms in the diazepine ring significantly impacts biological activity and chemical reactivity:

  • 1,5-Benzodiazepines (e.g., the target compound) are less common than 1,4-isomers but exhibit unique pharmacological profiles. For instance, 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives have been patented as antidiabetic agents .
  • 1,4-Benzodiazepines (e.g., diazepam analogues) are well-known anxiolytics, highlighting how nitrogen positioning alters receptor binding .

Table 1: Key Differences Between 1,5- and 1,4-Benzodiazepines

Property 1,5-Benzodiazepine 1,4-Benzodiazepine
Nitrogen Positions N1 and N5 N1 and N4
Pharmacological Role Antidiabetic, antimicrobial Anxiolytic, sedative
Ring Puckering Distinct conformational flexibility due to N5 Planar conformation favored in 1,4-derivatives

Substituent Effects on Reactivity and Bioactivity

Substituents on the benzodiazepine core influence steric hindrance, solubility, and biological interactions:

  • N-Acylated Derivatives (e.g., 1a, 1b, 2a): Acylation at the amine moiety is regioselective and unaffected by steric hindrance from methoxyl groups, as shown in studies using acetic anhydride and crotonyl chloride .
  • 1-Methyl Derivatives (CAS 32900-36-0): Methyl substitution at N1 simplifies synthesis but may reduce receptor affinity due to decreased aromatic interactions .

Table 2: Impact of Substituents on Key Properties

Compound Substituents Bioactivity (MIC or IC₅₀) Solubility
Target Compound Benzyl (N1) Not reported Low in water
1-Acetyl-2-(2,3-dimethoxyphenyl)-... (1a) Acetyl (N1), dimethoxyphenyl (C2) Antimicrobial (MIC 0.125–4 mg/mL) Moderate in EtOAc
1-Crotonyl-4-(2-hydroxyphenyl)-... (2a) Crotonyl (N1), hydroxyphenyl (C4) Antimicrobial (MIC <0.5 mg/mL) High in polar solvents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
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1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

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